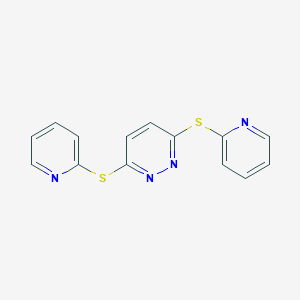

3,6-Bis(2-pyridylthio)pyridazine

Description

3,6-Bis(2-pyridylthio)pyridazine is a nitrogen- and sulfur-containing heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions with 2-pyridylthio groups. Its structure enables versatile coordination chemistry, making it a valuable ligand for metal complexes. For example, it forms a helical-chain mercury(II) bromide complex ([HgBr₂(C₁₄H₁₀N₄S₂)]ₙ) where the HgII center adopts a tetrahedral geometry coordinated by two pyridazine nitrogen atoms and two bromides . This compound’s ability to bridge metal centers contributes to its use in supramolecular architectures.

Properties

Molecular Formula |

C14H10N4S2 |

|---|---|

Molecular Weight |

298.4g/mol |

IUPAC Name |

3,6-bis(pyridin-2-ylsulfanyl)pyridazine |

InChI |

InChI=1S/C14H10N4S2/c1-3-9-15-11(5-1)19-13-7-8-14(18-17-13)20-12-6-2-4-10-16-12/h1-10H |

InChI Key |

IDYMXFBJTSMORY-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)SC2=NN=C(C=C2)SC3=CC=CC=N3 |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NN=C(C=C2)SC3=CC=CC=N3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyridazine scaffold is highly modifiable, and substituent variations significantly alter physicochemical and coordination properties. Key analogues include:

- Electronic Effects: Ethynyl-linked substituents (e.g., dimethylpyrimidine or julolidine in ) enhance π-conjugation, favoring optoelectronic applications. In contrast, 2-pyridylthio groups in the parent compound prioritize metal coordination via N/S donors.

- Pharmacological Relevance : Thiourea derivatives (e.g., ) and triazolo-pyridazine hybrids (e.g., ) exhibit bioactivity, whereas this compound is primarily studied for its coordination chemistry.

Coordination Chemistry and Metal Complexation

The ligand’s N/S donor sites enable diverse metal-binding modes:

- Comparison: HgII Complexes: The helical structure of the HgII complex contrasts with the linear or mononuclear geometries of simpler pyridazine ligands. EuIII Coordination: this compound sensitizes EuIII emission efficiently, similar to pyridyl-triazine ligands, but with distinct stoichiometry (1:2 ligand:metal ratio) .

Analytical and Application-Based Differences

- Luminescence : The EuIII complex of this compound emits bright red light under UV excitation , whereas julolidine-substituted analogues (e.g., ) may exhibit tunable fluorescence due to extended conjugation.

- Stability : Thiourea derivatives () show higher thermal stability compared to ethynyl-substituted pyridazines, which may degrade under prolonged UV exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.